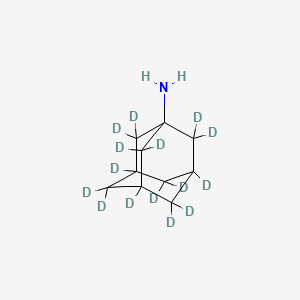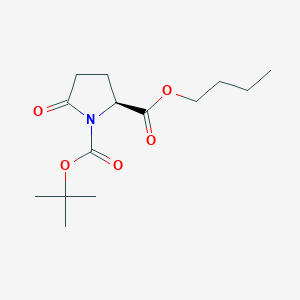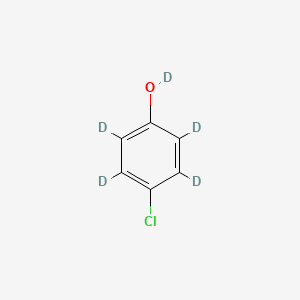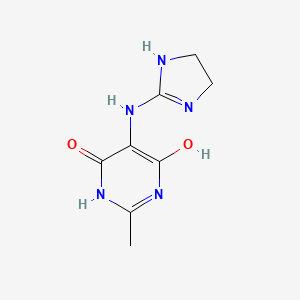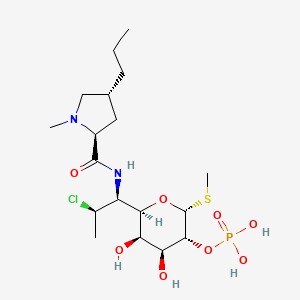
Monocrotophos-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monocrotophos-d6 is a deuterium-labeled analog of monocrotophos, an organophosphate insecticide widely used in agriculture. The deuterium labeling is used for analytical purposes, particularly in studies involving mass spectrometry. Monocrotophos itself is known for its effectiveness against a broad spectrum of insect pests, making it a valuable tool in pest management.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monocrotophos-d6 involves the incorporation of deuterium atoms into the monocrotophos molecule. This can be achieved by using deuterated reagents in the synthesis process. One common method involves the reaction of deuterated trimethyl phosphite with 2-chloroacetoacetic acid monomethyl amide under elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium atoms and to maintain the purity of the final product. The use of deuterated solvents and reagents is critical in this process.
Chemical Reactions Analysis
Types of Reactions: Monocrotophos-d6, like its non-deuterated counterpart, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-methylacetoacetamide and dimethyl phosphate.
Oxidation and Reduction: These reactions can alter the functional groups within the molecule, affecting its insecticidal properties.
Substitution: Various nucleophiles can replace the functional groups in this compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out under alkaline conditions using sodium hydroxide.
Oxidation: Can be performed using oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed:
Hydrolysis: N-methylacetoacetamide and dimethyl phosphate.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Monocrotophos-d6 is primarily used in scientific research for the following purposes:
Analytical Chemistry: The deuterium labeling allows for precise tracking and quantification in mass spectrometry studies.
Environmental Studies: Used to study the degradation and environmental fate of monocrotophos.
Toxicology: Helps in understanding the metabolic pathways and toxicity of monocrotophos in biological systems.
Agricultural Research: Used to develop and test new formulations and application methods for pest control.
Mechanism of Action
Monocrotophos-d6, like monocrotophos, exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of neurons, which ultimately results in paralysis and death of the insect .
Comparison with Similar Compounds
Parathion: Another organophosphate insecticide with a similar mechanism of action.
Malathion: Also an organophosphate, but with a slightly different chemical structure and lower toxicity to mammals.
Chlorpyrifos: Widely used organophosphate with a broader spectrum of activity.
Uniqueness of Monocrotophos-d6: The primary uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for analytical and research purposes. This labeling allows for more accurate tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds .
Properties
CAS No. |
1795136-77-4 |
|---|---|
Molecular Formula |
C7H14NO5P |
Molecular Weight |
229.201 |
IUPAC Name |
[(E)-4-(methylamino)-4-oxobut-2-en-2-yl] bis(trideuteriomethyl) phosphate |
InChI |
InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9)/b6-5+/i3D3,4D3 |
InChI Key |
KRTSDMXIXPKRQR-DMEHDTLASA-N |
SMILES |
CC(=CC(=O)NC)OP(=O)(OC)OC |
Synonyms |
Phosphoric Acid Dimethyl-d6 (1E)-1-Methyl-3-(methylamino)-3-oxo-1-propenyl Ester; 3-Hydroxy-N-methyl-cis-crotonamide Dimethyl-d6 Phosphate; Apadrin-d6; Azodrin-d6; Azodrin 202R-d6; Azodrin 60-d6; C 1414-d6; Corophos-d6; Croton 36-d6; Kadett 36-d6; Mo |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



